molecular formula C28H27N5O2S B11428029 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Cat. No.: B11428029
M. Wt: 497.6 g/mol
InChI Key: QIILXAJNUZDWDY-UHFFFAOYSA-N
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Description

3-METHYL-N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a quinoline derivative, and a benzamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, including batch reactors and continuous flow systems, can be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-METHYL-N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The triazole ring and quinoline derivative may play crucial roles in binding to these targets and modulating their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE stands out due to its combination of a triazole ring, quinoline derivative, and benzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H27N5O2S

Molecular Weight

497.6 g/mol

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide

InChI

InChI=1S/C28H27N5O2S/c1-20-9-7-11-22(17-20)27(35)29-18-25-30-31-28(33(25)23-13-3-2-4-14-23)36-19-26(34)32-16-8-12-21-10-5-6-15-24(21)32/h2-7,9-11,13-15,17H,8,12,16,18-19H2,1H3,(H,29,35)

InChI Key

QIILXAJNUZDWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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